2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine
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Overview
Description
2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the second position and a 4,4,4-trifluoro-butoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine typically involves the bromination of 5-(4,4,4-trifluoro-butoxy)-pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Hydrogenated pyridine derivatives are formed.
Scientific Research Applications
2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the trifluoro-butoxy group contribute to the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(4,4,4-trifluoro-methoxy)-pyridine
- 2-Bromo-5-(4,4,4-trifluoro-ethoxy)-pyridine
- 2-Bromo-5-(4,4,4-trifluoro-propoxy)-pyridine
Uniqueness
2-Bromo-5-(4,4,4-trifluoro-butoxy)-pyridine is unique due to the presence of the 4,4,4-trifluoro-butoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications. The trifluoro-butoxy group enhances the compound’s lipophilicity and metabolic stability, making it a preferred choice in drug development and material science.
Properties
IUPAC Name |
2-bromo-5-(4,4,4-trifluorobutoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-8-3-2-7(6-14-8)15-5-1-4-9(11,12)13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRBSOXCBVWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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